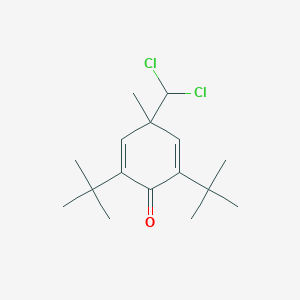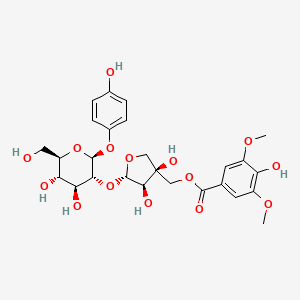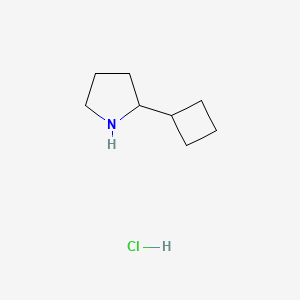![molecular formula C18H14F3N3O2 B14078847 5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 2-hydroxy-4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-hydroxy-5-methylphenyl)-3-phenyl-2-propen-1-one
- 3-(2-hydroxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
- 3-(4-methylphenyl)-1-phenyl-2-propen-1-one
Uniqueness
5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H14F3N3O2 |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
3-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-10-5-6-13(16(25)7-10)14-9-15(24-23-14)17(26)22-12-4-2-3-11(8-12)18(19,20)21/h2-9,25H,1H3,(H,22,26)(H,23,24) |
Clave InChI |
ZKXGWOOAANOQCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B14078769.png)
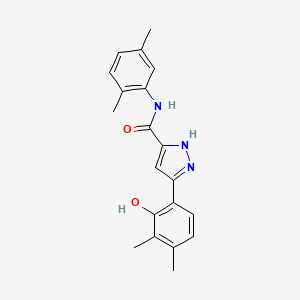


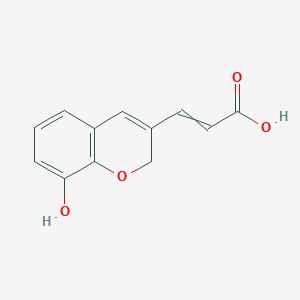

![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
